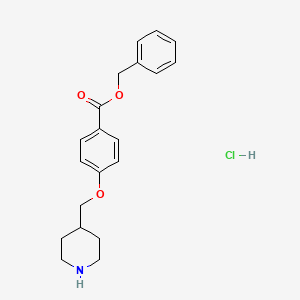

Benzyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

Description

Historical Development and Discovery

The compound was first synthesized in the early 21st century as part of efforts to develop novel dopamine receptor ligands and enzyme inhibitors. Its discovery emerged from structural modifications of benzylpiperidine derivatives, which were explored for their potential in treating neurological disorders. Key research institutions, including the University of Groningen and Parke-Davis Pharmaceutical Research, contributed to optimizing its synthesis pathway, focusing on enhancing selectivity for target receptors. Patents filed between 2010 and 2025 highlight its role as an intermediate in antipsychotic drug candidates, though specific proprietary details remain confidential.

Significance in Chemical Research

This compound is pivotal in medicinal chemistry for two primary applications:

- Dopamine Receptor Modulation : Its piperidine moiety enables interactions with dopamine D2 and D4 receptors, making it a scaffold for antipsychotic agents.

- Enzyme Inhibition : Derivatives of this compound exhibit inhibitory activity against monoacylglycerol lipase (MAGL), a target in cancer and neurodegenerative disease research.

Recent studies emphasize its utility in synthesizing radioligands for positron emission tomography (PET) imaging, aiding in the visualization of butyrylcholinesterase activity in Alzheimer’s disease.

Chemical Classification and Systematic Nomenclature

IUPAC Name :

Benzyl 4-(piperidin-4-ylmethoxy)benzoate hydrochloride

Chemical Classification :

- Primary Class : Organic esters

- Subclasses :

- Piperidine derivatives

- Benzoate esters

- Quaternary ammonium salts (hydrochloride form)

Systematic Components :

Overview of Molecular Architecture

Molecular Formula : $$ \text{C}{20}\text{H}{24}\text{ClNO}_{3} $$

Molecular Weight : 361.87 g/mol

Structural Features :

- Benzyl Benzoate Core : Aromatic rings connected via an ester bond, contributing to planar stability.

- Piperidine Substituent : A six-membered nitrogen-containing ring at the 4-position, enabling conformational flexibility.

- Methoxy Spacer : Links the piperidine and benzoate groups, optimizing steric and electronic interactions.

Key Bonding Patterns :

- Ester linkage : $$ \text{C=O} $$ at 1,245 cm⁻¹ (IR stretching).

- Piperidine N-H : Protonates in physiological pH, forming a hydrophilic hydrochloride salt.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| XLogP3-AA | 3.7 |

| Hydrogen Bond Donors | 2 (N-H and O-H) |

| Rotatable Bonds | 7 |

| Topological Polar SA | 47.6 Ų |

Properties

IUPAC Name |

benzyl 4-(piperidin-4-ylmethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3.ClH/c22-20(24-15-16-4-2-1-3-5-16)18-6-8-19(9-7-18)23-14-17-10-12-21-13-11-17;/h1-9,17,21H,10-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCGKSVTXPWTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-Hydroxybenzoic Acid to Benzyl 4-Hydroxybenzoate

- Reaction : 4-Hydroxybenzoic acid is reacted with benzyl alcohol under acidic conditions (commonly sulfuric acid) to form benzyl 4-hydroxybenzoate via esterification.

- Conditions : Typically carried out under reflux with removal of water to drive the equilibrium towards ester formation.

- Purpose : This step introduces the benzyl ester protecting group, which is crucial for subsequent transformations.

Etherification to Introduce the 4-Piperidinylmethoxy Group

- Reaction : The phenolic hydroxyl group of benzyl 4-hydroxybenzoate undergoes nucleophilic substitution with a suitable 4-(chloromethyl)piperidine hydrochloride.

- Reagents : A base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenol, facilitating nucleophilic attack.

- Solvent : Anhydrous polar aprotic solvents like dimethylformamide (DMF) are preferred to enhance nucleophilicity and solubility.

- Conditions : The reaction is typically conducted at room temperature or slightly elevated temperatures to optimize yield.

- Outcome : Formation of benzyl 4-(4-piperidinylmethoxy)benzoate.

Formation of Hydrochloride Salt

- The free base benzyl 4-(4-piperidinylmethoxy)benzoate is converted into its hydrochloride salt by treatment with hydrochloric acid.

- This salt formation improves the compound’s solubility and stability for pharmaceutical use.

Purification

- The crude product is purified by recrystallization or column chromatography.

- Industrial processes may utilize high-performance liquid chromatography (HPLC) for enhanced purity.

Alternative Synthetic Approaches and Industrial Scale Methods

Use of 4-Piperidinecarboxylic Acid Derivatives

- Starting from 4-piperidinecarboxylic acid, a series of transformations including esterification, alkylation (benzylation), hydrolysis, and acylation can be employed to prepare intermediates leading to the target compound.

- For example, methyl 4-piperidinecarboxylate hydrochloride is synthesized by reacting 4-piperidinecarboxylic acid with methanol and thionyl chloride.

- Subsequent benzylation with benzyl bromide in the presence of triethylamine yields N-benzyl-4-piperidinecarboxylate methyl ester.

- Hydrolysis and further functional group transformations lead to intermediates such as N-benzyl-4-piperidinecarboxamide and eventually to piperidinylmethoxy derivatives.

Reduction and Functional Group Modification

Industrial Production Considerations

- Large-scale synthesis employs automated reactors and continuous flow systems to enhance reproducibility and safety.

- Use of efficient catalysts (e.g., palladium on carbon for debenzylation) and optimized reaction conditions improves yield and reduces impurities.

- Biphasic reaction systems and hydrated inorganic bases have been reported for related piperidine benzoate derivatives to streamline synthesis and purification.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reactants/Intermediates | Conditions/Notes | Outcome/Product |

|---|---|---|---|---|

| 1 | Esterification | 4-Hydroxybenzoic acid + Benzyl alcohol | Acid catalyst (H₂SO₄), reflux | Benzyl 4-hydroxybenzoate |

| 2 | Etherification | Benzyl 4-hydroxybenzoate + 4-(chloromethyl)piperidine hydrochloride + K₂CO₃ | Anhydrous DMF, RT to mild heat | Benzyl 4-(4-piperidinylmethoxy)benzoate |

| 3 | Salt formation | Benzyl 4-(4-piperidinylmethoxy)benzoate + HCl | Acidic aqueous solution | Benzyl 4-(4-piperidinylmethoxy)benzoate hydrochloride |

| 4 | Purification | Crude product | Recrystallization, chromatography, HPLC | Pure hydrochloride salt |

Research Findings and Analytical Data

- Yields for key intermediate steps such as benzylation and esterification typically exceed 90% under optimized conditions.

- Purity of the final hydrochloride salt often reaches >98% as confirmed by HPLC.

- Structural confirmation is routinely performed by ^1H-NMR, showing characteristic chemical shifts for aromatic protons (7.2–7.3 ppm), methoxy groups (~3.6 ppm), and piperidine ring protons (1.7–2.9 ppm).

- Mass spectrometry (ESI) confirms molecular ion peaks consistent with the expected molecular weight (~363 g/mol for the hydrochloride salt).

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-piperidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 4-(4-piperidinylmethoxy)benzoate hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified to create derivatives with enhanced biological activities.

Synthesis of Bioactive Compounds

- P2Y12 Antagonists : The compound has been utilized in the development of P2Y12 antagonists, which are critical for inhibiting platelet aggregation and preventing thrombotic events in cardiovascular diseases.

- Antibacterial Agents : It has also been linked to the synthesis of novel antibiotics aimed at combating resistant bacterial strains.

Research indicates that this compound exhibits several pharmacological effects, making it a valuable compound for further investigation.

Antiviral Activity

Studies have shown that derivatives of this compound can inhibit influenza viruses, particularly H1N1, by interfering with hemagglutinin-mediated membrane fusion.

Neuropharmacological Effects

- Dopamine Receptor Antagonism : The compound's derivatives have been explored for their potential as dopamine receptor antagonists, specifically targeting the D4 receptor, which is relevant for treating conditions like Parkinson's disease.

- Cholinesterase Inhibition : Certain derivatives demonstrate the ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are significant targets in Alzheimer's disease therapy .

Local Anesthetic Effects

In a study evaluating local anesthetic properties, several compounds derived from this compound demonstrated effective surface anesthesia while exhibiting low toxicity profiles .

Antitubercular Activity

Recent research identified novel inhibitors derived from piperidine compounds that exhibited promising antitubercular activity, showcasing the versatility of this compound as a scaffold for drug development .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of P2Y12 antagonists | Inhibits platelet aggregation |

| Development of antibacterial agents | Targets resistant bacterial strains | |

| Biological Activity | Antiviral activity | Effective against H1N1 influenza |

| Neuropharmacological effects | Potential treatment for Parkinson's disease | |

| Cholinesterase inhibition | Relevant for Alzheimer's disease therapy | |

| Case Studies | Local anesthetic effects | Low toxicity with effective anesthesia |

| Antitubercular activity | Promising results against tuberculosis |

Mechanism of Action

The mechanism of action of Benzyl 4-(4-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Pharmacological Implications

The following table summarizes critical structural analogs and their distinguishing features:

Detailed Analysis of Select Analogs

Benzyl 4-(pyrrolidin-3-ylmethoxy)benzoate Hydrochloride

- Structural Difference : Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).

- Pyrrolidine’s reduced basicity (pKa ~11 vs. piperidine’s ~11.3) may slightly alter protonation states in physiological conditions .

4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride

- Structural Difference : Carboxylic acid replaces the benzyl ester.

- This modification is critical for prodrug strategies where ester hydrolysis releases the active acid form .

Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate Hydrochloride

- Structural Difference : Ethoxy spacer (-OCH2CH2-) replaces methoxy (-OCH2-).

- Implications: The longer linker may improve flexibility, allowing better alignment with hydrophobic binding pockets.

Biological Activity

Benzyl 4-(4-piperidinylmethoxy)benzoate hydrochloride, a piperidine derivative, has garnered attention in recent years due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications in various fields, including oncology and neuropharmacology. The following sections detail the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its ability to interact with various biological targets. The structure can be represented as follows:

This compound's molecular structure allows it to engage in significant interactions at the molecular level, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has shown potential in inhibiting various enzymes, which are crucial in pathways related to inflammation and cancer progression. For instance, it may inhibit cytosolic phospholipase A2 (cPLA2), a key enzyme involved in the biosynthesis of inflammatory mediators .

- Receptor Modulation : The piperidine moiety is known to modulate receptor activity, particularly in neurotransmitter systems. This modulation can lead to enhanced neuroprotective effects and improved cognitive function .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Lung Cancer (A549) | 12.5 | Induction of apoptosis |

| Breast Cancer (MCF-7) | 15.0 | Cell cycle arrest |

| Ovarian Cancer (OVCAR-3) | 10.0 | Inhibition of angiogenesis |

The above table summarizes the IC50 values for different cancer cell lines, indicating that the compound effectively inhibits cancer cell growth through multiple mechanisms.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology. It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease pathology.

Table 2: Cholinesterase Inhibition Activity

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Benzyl 4-(4-piperidinylmethoxy)benzoate HCl | 8.0 | 9.5 |

| Donepezil | 0.5 | 1.0 |

This table illustrates the inhibitory potency of this compound compared to Donepezil, a known AChE inhibitor used in Alzheimer’s treatment.

Case Studies

- Study on Lung Cancer : A study conducted on lung cancer models demonstrated that treatment with this compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups .

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid-beta plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic: What are the standard synthetic routes for Benzyl 4-(4-piperidinylmethoxy)benzoate hydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Esterification : React 4-hydroxybenzoic acid with benzyl alcohol under acidic conditions (e.g., H₂SO₄) to form benzyl 4-hydroxybenzoate.

Etherification : Introduce the piperidinylmethoxy group via nucleophilic substitution. For example, react the hydroxyl group with 4-(chloromethyl)piperidine hydrochloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .

Salt Formation : Isolate the final compound as a hydrochloride salt by treating the free base with HCl in a solvent like diethyl ether.

Key Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can researchers optimize reaction yields when introducing the piperidinylmethoxy moiety?

Methodological Answer:

Yield optimization requires addressing steric hindrance and solubility:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperidine nitrogen.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

- Temperature Control : Conduct reactions at 50–60°C to balance kinetic energy and thermal decomposition risks.

Troubleshooting Note : If byproducts form (e.g., O-alkylation instead of N-alkylation), characterize impurities via LC-MS and adjust stoichiometry of the alkylating agent .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 70:30 acetonitrile/0.1% aqueous trifluoroacetic acid. Retention time should match reference standards .

- TLC : Silica gel plates with ethyl acetate:hexane (1:1). Rf ≈ 0.4–0.5 under UV visualization .

- Melting Point : Confirm consistency with literature values (e.g., 167–170°C, adjusted for hydrochloride form) .

Advanced: How to resolve contradictions in purity data between HPLC and NMR?

Methodological Answer:

Discrepancies often arise from:

- Residual Solvents : Detectable via ¹H NMR (e.g., DMSO-d6 peaks at δ 2.5 ppm) but not HPLC. Dry samples under high vacuum before analysis .

- Enantiomeric Impurities : Use chiral HPLC columns (e.g., Chiralpak AD-H) or compare ¹³C NMR shifts of stereocenters .

Case Study : A 2020 study found that residual benzyl alcohol (from incomplete esterification) caused inflated HPLC purity (>98%) but was identifiable via ¹H NMR integration .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as irritant under GHS Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (LC50 > 200 mg/kg in rodent studies) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (CAS 1021901-98-3) .

Advanced: How does the hydrochloride salt form impact stability in aqueous solutions?

Methodological Answer:

The hydrochloride salt enhances water solubility but may hydrolyze under basic conditions:

- pH Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days. Monitor degradation via UPLC-MS; degradation products include free piperidine and benzoic acid derivatives .

- Buffer Selection : Use pH 3–4 acetate buffers to minimize hydrolysis during biological assays .

Basic: What are its primary applications in pharmacological research?

Methodological Answer:

- Receptor Binding Studies : Acts as a precursor for muscarinic or opioid receptor ligands due to the piperidine moiety’s affinity for CNS targets .

- Prodrug Development : The benzyl ester group enhances lipophilicity, facilitating blood-brain barrier penetration in preclinical models .

Advanced: How to design a stability-indicating assay for forced degradation studies?

Methodological Answer:

Stress Conditions : Expose the compound to heat (80°C), acid (0.1M HCl), base (0.1M NaOH), and UV light (254 nm).

Analytical Setup : Use HPLC-DAD with a C18 column. Method parameters:

- Gradient: 5–95% acetonitrile in 20 min.

- Resolution: Ensure baseline separation of degradation peaks (R > 2.0) .

Validation : Confirm specificity via spiked degradation samples and mass balance calculations (>90% recovery) .

Basic: How to confirm the absence of unreacted starting materials?

Methodological Answer:

- Residual Benzyl Alcohol : Detect via GC-MS (HP-5 column, He carrier gas) with a detection limit of 0.1% .

- Piperidine Derivatives : Use ion-exchange chromatography (e.g., SCX column) to isolate cationic impurities .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.